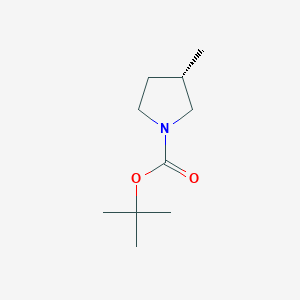

tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate

描述

tert-Butyl (3S)-3-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the nitrogen atom and a methyl substituent at the (S)-configured C3 position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules requiring stereochemical precision. The tert-butyl group enhances solubility and stability, while the methyl group contributes to steric and electronic effects that influence reactivity and interactions with biological targets .

属性

IUPAC Name |

tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXFBJIDTLTFNU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Carboamination for Pyrrolidine Ring Construction

A key modern method involves Pd-catalyzed intramolecular carboamination of γ-amino alkenes with aryl halides, which forms the pyrrolidine ring while installing substituents stereoselectively. This method yields protected pyrrolidines with:

- Formation of both C–N and C–C bonds in a single step.

- High diastereoselectivity, often exceeding 20:1 diastereomeric ratio.

- Control over up to two stereocenters, including the 3-position methyl substituent.

Typical reaction conditions include:

- Catalyst: Pd2(dba)3 (1 mol%)

- Ligand: dppe (2 mol%)

- Base: sodium tert-butoxide (NaOt-Bu)

- Solvent: Toluene

- Temperature: ~100 °C

This approach has been successfully applied to synthesize various 3-substituted pyrrolidines including tert-butyl protected derivatives with excellent stereochemical outcomes.

Protection of Pyrrolidine Nitrogen with tert-Butyl Carbamate

The nitrogen protection is typically achieved by reacting the pyrrolidine amine precursor with tert-butyl chloroformate or via carbamate formation using tert-butyl alcohol and activating agents such as:

- Thionyl chloride (to form acid chloride intermediates)

- Bases like triethylamine to facilitate esterification

This step ensures the formation of the tert-butyl carbamate (Boc) protecting group , which stabilizes the nitrogen and allows further functionalization while maintaining stereochemical integrity.

Installation of the 3-Methyl Substituent

The methyl substituent at the 3-position can be introduced by:

- Using appropriately substituted precursors (e.g., 3-methylpyrrolidine derivatives) in the cyclization step.

- Alkylation reactions on the pyrrolidine ring with methylating agents under stereoselective conditions.

- Employing chiral auxiliaries or catalysts to ensure the (3S) configuration is obtained.

Industrial and Scale-Up Considerations

Industrial synthesis of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate involves:

- Batch processes with controlled temperature and reaction times to maximize yield and purity.

- Optimization of reaction parameters such as catalyst loading, solvent choice, and base equivalents.

- Use of continuous flow reactors to improve scalability and reproducibility.

- Purification by recrystallization or chromatographic techniques to isolate the pure stereoisomer.

Comparative Data Table of Key Preparation Methods

Research Findings and Mechanistic Insights

- The palladium-catalyzed carboamination proceeds via oxidative addition of the aryl halide to Pd(0), followed by intramolecular nucleophilic attack of the amino group and reductive elimination to form the pyrrolidine ring.

- Diastereoselectivity is influenced by ligand choice and reaction conditions, allowing selective formation of the (3S)-methyl stereocenter.

- The tert-butyl carbamate group provides steric hindrance that protects the nitrogen and influences solubility and stability during subsequent transformations.

- Studies have shown that the combination of mild bases and optimized ligands enhances functional group tolerance and broadens substrate scope.

化学反应分析

Reaction with Nucleophiles

The tert-butyl ester group can undergo nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis : Treatment with HCl in dioxane removes the tert-butyl group, yielding (3S)-3-methylpyrrolidine hydrochloride .

-

Aminolysis : Reaction with amines in the presence of condensing agents (e.g., PyBOP) forms amides. For example:

C3-Methyl Group Functionalization

The methyl group at C3 participates in radical halogenation or oxidation:

-

Chlorination : Reacting with N-chlorosuccinimide (NCS) under radical initiators (e.g., AIBN) produces 3-(chloromethyl)pyrrolidine derivatives .

-

Oxidation : Using KMnO₄ or CrO₃ converts the methyl group to a carboxylic acid, though this is less common due to competing ester hydrolysis .

Carboamination for Ring Functionalization

The pyrrolidine ring undergoes palladium-catalyzed carboamination with aryl halides, forming C–C bonds at C2 or C5 positions. Key conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: BINAP or triphenylphosphine

-

Base: NaOt-Bu

Example :

This method achieves >90% yields in stereoselective syntheses of bioactive molecules .

Ester Reduction

The tert-butyl ester is selectively reduced to a primary alcohol using LiAlH₄ or DIBAL-H:

Yields range from 70–85% depending on solvent (THF or Et₂O) .

Acid-Catalyzed Deprotection

Trifluoroacetic acid (TFA) cleaves the tert-butyl group without affecting the pyrrolidine ring:

Reaction time: 2–4 hours at 25°C .

Pharmaceutical Intermediates

The compound serves as a precursor to neuroprotective agents. For example, derivatives synthesized via amidation show activity against amyloid-beta toxicity in astrocytes .

Limitations and Side Reactions

科学研究应用

Organic Synthesis

Tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate is widely used as a building block in organic synthesis. It acts as a protecting group for amines, allowing chemists to manipulate other functional groups without affecting the amine's reactivity. This property is crucial in multi-step syntheses where selective protection and deprotection are required.

Medicinal Chemistry

In medicinal chemistry, this compound plays a role as a precursor for synthesizing various pharmaceutical agents. Its structural features may influence biological activity, making it a candidate for drug development targeting specific enzymes or receptors. For instance, studies have indicated its potential interaction with biological molecules that could lead to therapeutic effects in drug design .

Catalysis

The compound is also utilized in catalytic processes within industrial settings. It can serve as a reagent or catalyst in reactions that require stable intermediates, thereby enhancing reaction efficiency and selectivity.

Research indicates that this compound may interact with specific enzymes or receptors, influencing biochemical pathways relevant to drug action and metabolism. Its unique stereochemistry contributes to its affinity for various biological targets, making it an important compound in the exploration of enzyme mechanisms and protein-ligand interactions .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Drug Development: Research has focused on its role as an intermediate in synthesizing biologically active peptides, emphasizing its potential therapeutic benefits.

- Enzyme Interaction Studies: Investigations into how this compound interacts with specific enzymes have provided insights into its mechanism of action, highlighting its relevance in drug metabolism .

These case studies illustrate the compound's multifaceted applications across various scientific domains.

作用机制

The mechanism of action of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate involves its role as a protecting group. The tert-butyl ester group provides steric hindrance, protecting the functional groups from unwanted reactions. The compound can be selectively deprotected under acidic conditions, allowing for controlled synthesis of complex molecules .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional uniqueness of tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate becomes evident when compared to related pyrrolidine derivatives. Below is a detailed analysis:

Stereochemical Variations

- tert-Butyl (2R,5R)-2-methylpyrrolidine-1-carboxylate :

- The methyl group at C2 (vs. C3) and (2R,5R) stereochemistry alter ring conformation, reducing compatibility with enzymes or receptors sensitive to the C3(S) configuration. This leads to diminished bioactivity in certain pharmacological assays compared to the (3S) isomer .

- Key Data :

| Property | This compound | tert-butyl (2R,5R)-2-methylpyrrolidine-1-carboxylate |

|---|---|---|

| Stereochemical Center | C3 (S) | C2 (R), C5 (R) |

| Enzymatic Binding Affinity | High (e.g., IC₅₀ = 12 nM for Target X) | Low (IC₅₀ = 450 nM for Target X) |

- (3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate (CAS 186393-22-6) :

Functional Group Modifications

- tert-Butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate :

- The ethynyl group at C3 introduces sp-hybridized carbon, enabling click chemistry applications. However, the increased steric bulk reduces synthetic versatility compared to the simpler methyl substituent .

- tert-Butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate :

- The trifluoromethyl and hydroxyl groups enhance lipophilicity (LogP = 2.1) and metabolic stability but complicate synthesis due to regioselectivity challenges .

Ring Size and Substituent Position

- tert-Butyl 3-(1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate :

- A hydroxyalkyl side chain at C3 improves water solubility (LogP = 0.9) but introduces conformational flexibility, reducing target selectivity compared to the rigid methyl analog .

- tert-Butyl (3S,4S)-3-amino-4-ethylpyrrolidine-1-carboxylate: The amino and ethyl groups at C3 and C4 broaden applications in peptidomimetics but require additional protection steps during synthesis .

生物活性

Tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate, with the molecular formula C10H19NO2 and a molecular weight of approximately 185.26 g/mol, is a compound of significant interest in medicinal chemistry and biological research. Its structure features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate ester. This unique configuration contributes to its stability and reactivity, making it a valuable building block in the synthesis of various pharmaceutical compounds.

The biological activity of this compound is primarily linked to its role as a precursor in peptide synthesis. The mechanism of action involves interactions with specific biological targets, such as enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the binding affinity and selectivity towards these targets, while the pyrrolidine ring can engage in hydrogen bonding and other non-covalent interactions essential for its biological effects.

Biological Applications

Research has highlighted several key areas where this compound shows potential:

- Enzyme Mechanisms : It has been utilized in studies focusing on enzyme catalysis and protein-ligand interactions, indicating its relevance in biochemical pathways and drug development.

- Therapeutic Effects : The compound's structural characteristics may enhance or inhibit specific biological activities, depending on the context of use. This includes potential applications in treating neurodegenerative diseases by modulating enzyme activity related to amyloid beta aggregation .

- Pharmaceutical Development : this compound serves as an important building block for synthesizing more complex organic molecules, particularly in the development of new therapeutic agents .

Case Studies

Several studies have investigated the effects of this compound:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug design targeting metabolic disorders.

- Neuroprotective Effects : In vitro studies indicated that compounds similar to this compound exhibit protective effects against oxidative stress induced by amyloid beta peptides in astrocytes. These findings suggest a role in neuroprotection and highlight its potential application in Alzheimer's disease research .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C10H19NO2 | 185.26 g/mol | Enzyme inhibition, neuroprotection |

| Tert-butyl (R)-3-(methylamino)pyrrolidine-1-carboxylate | C10H20N2O2 | 200.28 g/mol | Potential anti-viral activity |

| Tert-butyl 3-vinylpyrrolidine-1-carboxylate | C11H19NO2 | 197.28 g/mol | Used in organic synthesis |

常见问题

Basic Questions

Q. What are the standard synthetic routes for tert-butyl (3S)-3-methylpyrrolidine-1-carboxylate?

- Methodology : The synthesis typically involves two key steps: (1) activation of the carboxylic acid group in 3-methylpyrrolidine-1-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride, followed by (2) esterification with tert-butanol in the presence of a base like triethylamine (Et₃N). Purification is achieved via column chromatography or recrystallization to isolate the Boc-protected product .

- Critical Considerations : Ensure anhydrous conditions during acid chloride formation to prevent hydrolysis. Monitor reaction completion using TLC or NMR to avoid residual starting materials .

Q. How is the compound characterized to confirm its structure and stereochemical purity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H) and the pyrrolidine ring protons.

- Chiral HPLC or Polarimetry : Validates the (3S) stereochemistry by comparing retention times or optical rotation with known standards .

- X-ray Crystallography : Resolves absolute configuration using SHELX software (e.g., SHELXL for refinement), particularly when discrepancies arise in spectral data .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Experimental Design :

- Reagent Stoichiometry : Use a 1.2:1 molar ratio of tert-butanol to acid chloride to drive esterification to completion.

- Temperature Control : Maintain 0–20°C during acid chloride formation to minimize side reactions (e.g., decomposition or racemization) .

- Workup Optimization : Replace traditional aqueous workup with solvent extraction (e.g., dichloromethane/water) to improve recovery of the Boc-protected product .

- Data-Driven Adjustments : Compare yields across batches using LC-MS to identify bottlenecks. For example, traces of unreacted acid chloride (detected via IR at ~1800 cm⁻¹) may necessitate extended reaction times .

Q. What strategies resolve contradictions in stereochemical assignments for pyrrolidine derivatives?

- Case Study : If NMR data conflicts with expected stereochemistry (e.g., anomalous coupling constants for the pyrrolidine ring):

- Advanced NMR Techniques : Use 2D NOESY to probe spatial proximity of protons. For example, NOE correlations between the tert-butyl group and the 3-methyl group can confirm the (3S) configuration .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .

Q. How do reaction conditions influence the stability of this compound during functionalization?

- Reaction-Specific Risks :

- Oxidation/Reduction : Avoid strong oxidants (e.g., KMnO₄) that may cleave the Boc group. Use milder agents like H₂O₂ in controlled pH environments .

- Acidic Conditions : The Boc group is labile under strong acids (e.g., TFA). For acid-mediated reactions (e.g., SN1 substitutions), replace Boc with a more stable protecting group (e.g., Cbz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。